



## Application Notes: Forensic Microbiology in the Amerithrax Case

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#### Introduction

The 2001 anthrax letter attacks, known as the Amerithrax case, marked a pivotal moment in the field of microbial forensics. The investigation moved beyond traditional epidemiological tracing and genotyping to pioneer the use of whole-genome sequencing and comparative genomics for pathogen source attribution.[1] Investigators were faced with the challenge of identifying the origin of the Bacillus anthracis spores used in the attacks from a genetically homogenous species, the Ames strain.[2] This document details the key forensic microbiology techniques that were developed and employed, ultimately linking the spore material to a single flask at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[3][4]

## **Core Principle: From Phenotype to Genotype**

The initial breakthrough in the investigation came from a classic microbiology technique: the careful culture and observation of the spore material recovered from the letters. Researchers noted that when cultured, the spores gave rise to colonies with several distinct morphologies, or phenotypes.[5][6] This was unexpected for a supposedly uniform strain. The hypothesis was that these morphological variants might harbor unique genetic mutations that could serve as a "fingerprint" to trace their origin.[6] The subsequent investigation focused on identifying the genetic basis for these phenotypic differences.[7]

## **Key Techniques and Findings**

The forensic investigation can be broken down into three main phases:



- Isolation and Phenotypic Characterization: Culturing of evidentiary samples to identify morphological variants.
- Genomic Analysis and Marker Discovery: Whole-genome sequencing of the variants to identify unique genetic mutations.
- Screening and Source Attribution: Development of high-throughput assays to screen a repository of B. anthracis Ames strains for the presence of these unique mutations.

The investigation successfully identified four distinct genetic mutations in the morphological variants isolated from the letter spores.[8][9] The specific combination of these variants was found to be unique to the attack samples and a single spore batch, designated RMR-1029, at USAMRIID.[3][7]

## **Quantitative Data Summary**

The Amerithrax investigation involved the collection and analysis of a vast number of samples. The key quantitative data are summarized below.

Parameter	Value	Source
Number of Witness Interviews	> 10,000	[10][11]
Grand Jury Subpoenas Issued	> 5,750	[10][11]
Environmental Samples Collected	~ 5,730	[10]
Number of Searches Executed	80	[10][11]
Identified Genetic Loci with Mutations	4	[8][12]
Repository Samples Screened for Mutations	> 1,000	[3]



Genetic Variant Assays Developed	Locus Description	Association
Assay A1	Mutation in sporulation pathway gene	Linked phenotype to genotype[8][12]
Assay A3	Mutation in sporulation pathway gene	Linked phenotype to genotype[8][12]
Assay D	Mutation related to sporulation cascade	Linked phenotype to genotype[8][12]
Assay E	Mutation in distinct genetic locus	Used as a unique marker[13]

## **Experimental Protocols**

The following protocols are representative of the methodologies used in the Amerithrax investigation, based on published accounts and standard molecular biology practices of the time.

## Protocol 1: Isolation and Culture of B. anthracis Morphological Variants

Objective: To culture B. anthracis from evidentiary material and isolate colonies with distinct morphologies.

#### Materials:

- Evidentiary samples (e.g., swabs from letters)
- Phosphate-buffered saline (PBS)
- Sheep blood agar (SBA) plates
- Tryptose agar slants[2]
- Incubator at 37°C



Biosafety Level 3 (BSL-3) containment facility

#### Procedure:

- Under BSL-3 conditions, resuspend the evidentiary sample in sterile PBS.
- Perform serial dilutions of the suspension in PBS.
- Plate 100 μL of each dilution onto SBA plates.
- Incubate the plates at 37°C for 24-48 hours.
- Carefully examine the plates for colonies exhibiting non-typical morphology (e.g., different size, texture, color, or hemolytic properties) compared to the wild-type B. anthracis Ames strain.[5]
- Select and isolate individual colonies of each distinct morphotype.
- Subculture each isolated colony onto a fresh SBA plate to ensure purity.
- Grow a pure culture of each confirmed morphological variant for genomic DNA extraction.

# Protocol 2: Whole-Genome Sequencing (WGS) and Comparative Genomics

Objective: To sequence the genomes of the morphological variants and compare them to the wild-type B. anthracis Ames "Ancestor" strain to identify genetic mutations.

#### Materials:

- Pure cultures of B. anthracis variants and wild-type
- Genomic DNA extraction kit (e.g., Qiagen DNeasy)
- Sanger sequencing or early next-generation sequencing platform
- Bioinformatics software for genome assembly and comparison



#### Procedure:

- Genomic DNA Extraction: Extract high-quality genomic DNA from overnight liquid cultures of each morphological variant and the wild-type reference strain according to the manufacturer's protocol.
- Genome Sequencing: Prepare DNA libraries and perform whole-genome shotgun sequencing.[3] The investigation utilized high-resolution sequencing methods available at the time.[8][12]
- Genome Assembly: Assemble the raw sequence reads into a complete or draft genome for each variant.
- Comparative Analysis: Align the assembled genomes of the morphological variants against the fully sequenced and closed genome of the B. anthracis Ames Ancestor strain.[2]
- Mutation Discovery: Identify all single nucleotide polymorphisms (SNPs), insertions, and deletions (INDELs) that are present in the variants but not in the reference genome.
- Validation: Validate the identified mutations using targeted PCR and Sanger sequencing to confirm their presence and rule out sequencing errors.

## Protocol 3: High-Throughput Genotyping using Real-Time PCR (qPCR)

Objective: To develop and use specific assays to rapidly screen a large repository of B. anthracis Ames isolates for the presence of the four identified genetic markers.

#### Materials:

- DNA samples from the FBI's repository of Ames strains[7]
- Custom-designed PCR primers and probes for each of the four target mutations (e.g., TaqMan or FRET probes)[7][14]
- Real-Time PCR instrument (e.g., LightCycler)[14]



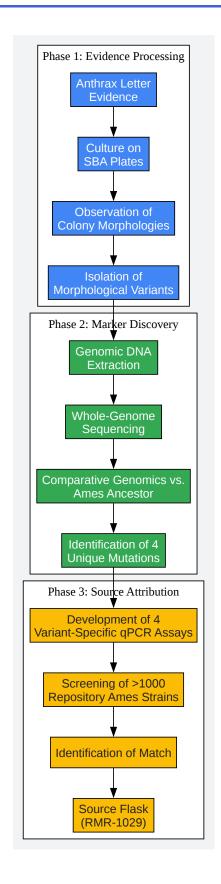
PCR master mix

#### Procedure:

- Assay Design: For each of the four identified mutations, design specific primers and fluorescently labeled probes that can differentiate between the wild-type and the mutant allele.
- Assay Validation: Validate each of the four qPCR assays for specificity, sensitivity, and reproducibility using control DNA from the known morphological variants and the wild-type Ames strain.
- Sample Screening: a. Arrange DNA samples from the repository (over 1,000 isolates) in a 96- or 384-well plate format.[3] b. Prepare a PCR master mix for each of the four assays. c. Dispense the master mix into the wells, followed by the addition of the template DNA from the repository samples.
- Real-Time PCR: Run the plates on a real-time PCR instrument using an optimized thermal cycling protocol.[14]
  - Example Cycling Conditions: Initial denaturation at 95°C for 1 min, followed by 40 cycles of 95°C for 5 sec and 60°C for 20 sec.[14]
- Data Analysis: Analyze the amplification curves for each sample. A positive signal indicates the presence of the specific mutation.
- Confirmation: Identify any repository samples that test positive for all four of the unique mutations found in the letter attack spores.

## **Visualizations: Workflows and Relationships**

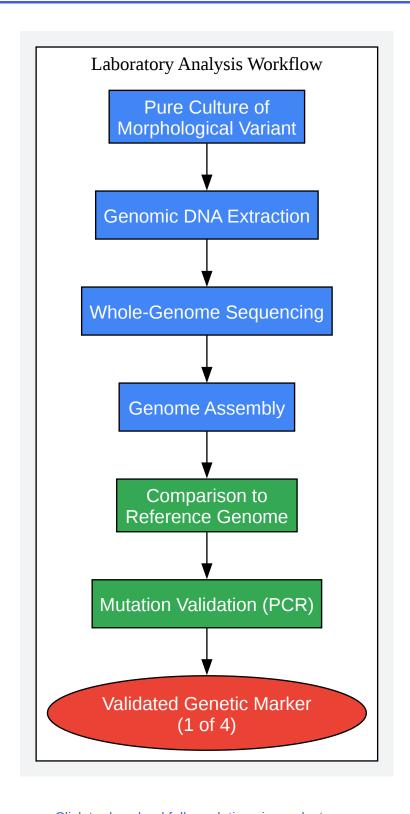




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Caption: Overall forensic workflow in the Amerithrax investigation.

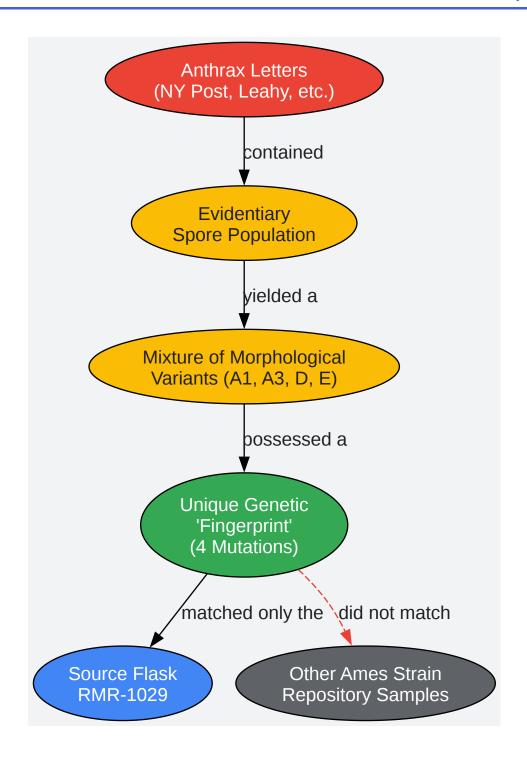




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Caption: Laboratory workflow for genetic marker discovery.





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Caption: Logical relationship between evidence and source.

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